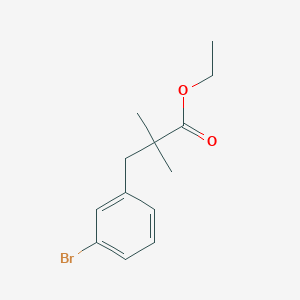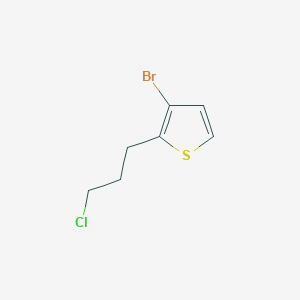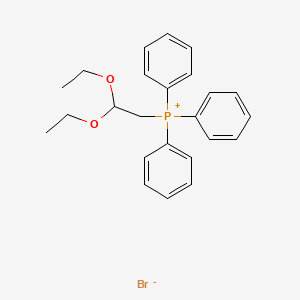
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is a chemical compound with the molecular formula C15H19NO2S It belongs to the class of azulene derivatives, which are known for their distinctive blue color and aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide typically involves the sulfonation of 3,8-Dimethyl-5-(propan-2-yl)azulene. The process can be summarized as follows:
Starting Material: 3,8-Dimethyl-5-(propan-2-yl)azulene.
Sulfonation: The azulene derivative is treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, under controlled conditions to introduce the sulfonamide group at the 1-position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acids, oxidized azulene derivatives.
Reduction: Reduced azulene derivatives, amines.
Substitution: Substituted azulene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other azulene derivatives and studying their chemical properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.
Industry: Utilized in the formulation of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in inflammatory or microbial processes.
Interacting with Receptors: Affecting receptor-mediated signaling pathways that regulate inflammation and immune responses.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, immune response, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Guaiazulene: A structurally similar azulene derivative known for its blue color and anti-inflammatory properties.
Azulene: The parent compound of azulene derivatives, characterized by its aromaticity and blue color.
3,8-Dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde: Another derivative with similar structural features but different functional groups.
Uniqueness
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to other azulene derivatives.
Propiedades
Fórmula molecular |
C15H19NO2S |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
3,8-dimethyl-5-propan-2-ylazulene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H2,16,17,18) |
Clave InChI |
JBKXNXHWYBXRPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)

![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)


![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)

![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)
